beta-Ccb

Übersicht

Beschreibung

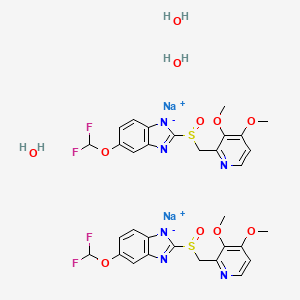

Beta-blockers and calcium channel blockers are medications commonly prescribed for the treatment of hypertension and tachyarrhythmias . Beta-blockers prevent stimulation of the beta-adrenergic receptors at the nerve endings of the sympathetic nervous system and therefore reduce systolic pressure, heart rate, and cardiac contractility and output . Calcium channel blockers block voltage-gated calcium channels and inhibit the influx of calcium ions into cardiac and smooth muscle cells .

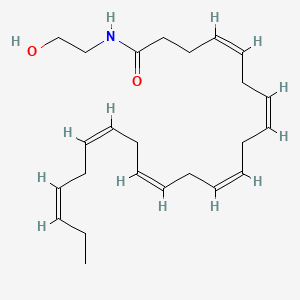

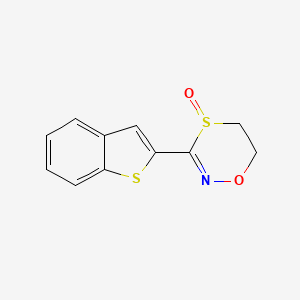

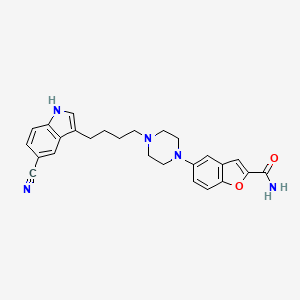

Molecular Structure Analysis

While all approved calcium channel blockers inhibit the L-type calcium channel on cells, they are divided into two major categories based upon their predominant physiologic effects: the dihydropyridines, which are predominantly vasodilators and generally have limited chronotropic and inotropic effects, and the non-dihydropyridines, which are less potent vasodilators and also slow cardiac contractility and conduction .

Chemical Reactions Analysis

Beta-blockers and calcium channel blockers (CCB) are milestones in the treatment of stable coronary ischaemic disease. Their main effects are particularly suited for the management of effort-induced angina because of the reduction of oxygen demand they achieve .

Wissenschaftliche Forschungsanwendungen

Herz-Kreislauf-Erkrankungen

Betablocker werden häufig bei vielen Herz-Kreislauf-Erkrankungen eingesetzt . Sie begrenzen die Auswirkungen eines Catecholaminüberschusses, beeinflussen die Inotropie und Chronotropie, bieten antiarrhythmische und antiischämische Wirkungen und hemmen die Reninfreisetzung .

Koronare Herzkrankheit (KHK)

Bei der Behandlung der KHK haben Betablocker in Analysen vor der routinemäßigen Reperfusion eine Verringerung der Mortalität gezeigt . In zeitgenössischen Studien, in denen ≥50% der Patienten Thrombolytika oder Interventionen erhielten, gab es jedoch keinen Nutzen . Betablocker reduzierten die Häufigkeit von Myokardinfarkten (MI) auf Kosten einer erhöhten Herzinsuffizienz (HF) .

Herzinsuffizienz (HF)

Bei HF mit reduzierter Ejektionsfraktion zeigten Betablocker eine Reduktion der Mortalität und HF-Hospitalisierung im Sinusrhythmus, aber nicht bei Vorhofflimmern .

Chirurgie

Bei Patienten, die sich einer Operation unterzogen, zeigten Betablocker keinen Einfluss auf die Mortalität bei Herzoperationen, aber eine erhöhte Mortalität bei nicht-kardiologischen Operationen . Bei nicht-kardiologischen Operationen reduzierten Betablocker den MI nach der Operation, erhöhten aber das Risiko eines Schlaganfalls .

Hypertonie

Bei Hypertonie wurde kein Vorteil gegenüber Placebo festgestellt, aber Betablocker waren anderen Medikamenten bei der Prävention von Mortalität und Schlaganfall unterlegen .

Diabetes mellitus oder chronisch obstruktive Lungenerkrankung

Bei Bedarf sollten kardioselektive Betablocker bei Patienten mit Diabetes mellitus oder chronisch obstruktiver Lungenerkrankung verschrieben werden .

In Vivo

Beta-Ccb has been used in in vivo studies to investigate its effects on various biological processes, such as drug delivery, metabolism, and pharmacokinetics. It has also been used to solubilize and stabilize hydrophobic drugs, making them more bioavailable and suitable for drug delivery. Additionally, it has been used to investigate the pharmacokinetics of various drugs, as well as their metabolism and toxicity.

In Vitro

Beta-Ccb has been used in in vitro studies to investigate its effects on various biological processes, such as drug delivery, metabolism, and pharmacokinetics. It has also been used to solubilize and stabilize hydrophobic drugs, making them more bioavailable and suitable for drug delivery. Additionally, it has been used to investigate the pharmacokinetics of various drugs, as well as their metabolism and toxicity. It has also been used to investigate the interaction of drugs with other molecules, such as proteins, lipids, and carbohydrates.

Wirkmechanismus

Target of Action

Beta-Ccb, a combination of beta-blockers and calcium channel blockers (CCBs), primarily targets the beta-adrenergic receptors and L-type calcium channels in the human cardiovascular system . Beta-adrenergic receptors are found in the heart muscle and kidneys, while L-type calcium channels are located on vascular smooth muscle, cardiac myocytes, and cardiac nodal tissue .

Biochemical Pathways

The biochemical pathways affected by this compound involve the regulation of calcium influx and the sympathetic nervous system. In vascular smooth muscle and cardiac myocytes, calcium influx stimulates muscle contraction. Calcium influx in nodal tissue plays an important role in pacemaker currents and in phase 0 of action potentials . By blocking calcium entry into the cell, CCBs cause vascular smooth muscle relaxation (vasodilation), decreased myocardial force generation (negative inotropy; decreased contractility), decreased heart rate (negative chronotropy), and decreased conduction velocity (negative dromotropy), particularly at the atrioventricular node .

Result of Action

The molecular and cellular effects of this compound’s action include decreased heart rate, contractility, and atrioventricular conduction due to the action of beta-blockers . CCBs cause vascular smooth muscle relaxation (vasodilation), decreased myocardial force generation (negative inotropy; decreased contractility), decreased heart rate (negative chronotropy), and decreased conduction velocity (negative dromotropy), particularly at the atrioventricular node .

Biologische Aktivität

Beta-Ccb has been shown to have various biological activities, including antioxidant, anti-inflammatory, and antifungal activities. Additionally, it has been shown to have antimicrobial and antiviral activities. It has also been shown to have immunomodulatory and antitumor activities.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects, including increasing the solubility and stability of hydrophobic drugs, improving the bioavailability of drugs, and modulating the pharmacokinetics of drugs. Additionally, it has been shown to modulate the metabolism of drugs, as well as their toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using beta-Ccb for laboratory experiments include its biocompatibility, low toxicity, and high solubility. Additionally, it is easy to synthesize and can be used to form inclusion complexes with various molecules, including drugs and other bioactive compounds. However, there are some limitations to using this compound for laboratory experiments. For example, the formation of inclusion complexes can be difficult to control, and the compounds may not be stable in certain environments.

Zukünftige Richtungen

For research on beta-Ccb include further investigation into its effects on drug delivery, metabolism, and pharmacokinetics. Additionally, further research should be conducted on its ability to solubilize and stabilize hydrophobic drugs, as well as its ability to form inclusion complexes with various molecules. Other potential future directions include exploring its potential applications in drug design and drug delivery systems, as well as its potential use as a biocompatible, low-toxicity solubilizer. Furthermore, research should be conducted on its ability to modulate the pharmacokinetics and metabolism of drugs, as well as its potential to modulate the toxicity of drugs. Finally, further research should be conducted on its potential applications in the biotechnology industry, such as its potential use as an enzyme stabilizer and its potential use in gene delivery systems.

Safety and Hazards

While beta-blockers and calcium channel blockers may both be efficacious for lowering blood pressure in pregnancy, this genetic evidence suggests that beta-blocker use may lower birthweight. Conversely, calcium channel blocker use may reduce the risk of pre-eclampsia and eclampsia without impacting gestational diabetes risk or birthweight .

Eigenschaften

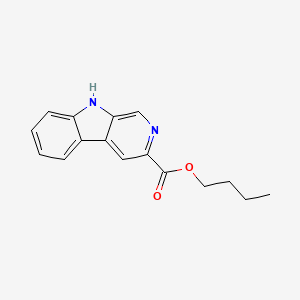

IUPAC Name |

butyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-2-3-8-20-16(19)14-9-12-11-6-4-5-7-13(11)18-15(12)10-17-14/h4-7,9-10,18H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNGIELOOKACSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233426 | |

| Record name | N-Butyl beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84454-35-3 | |

| Record name | Butyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84454-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl beta-carboline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084454353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butyl beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-({6-[Allyl(methyl)amino]hexyl}oxy)-2-fluorophenyl](4-bromophenyl)methanone](/img/structure/B1662478.png)